N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide
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Overview
Description
N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide is a chemical compound with the molecular formula C14H27NO and a molecular weight of 225.37 g/mol . It is known for its unique structure, which includes a cycloheptane ring substituted with ethyl, isopropyl, and methyl groups, as well as a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Substitution Reactions:
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The alkyl groups on the cycloheptane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C) are employed.
Major Products
The major products formed from these reactions include various substituted cycloheptane derivatives, amines, and carboxylic acids .
Scientific Research Applications
N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide: This compound has a similar structure but with a cyclohexane ring instead of a cycloheptane ring.
N-Ethyl-1-isopropyl-2-methylcyclohexanecarboxamide: Another similar compound with a cyclohexane ring and similar substituents.
Uniqueness
N-Ethyl-1-isopropyl-2-methylcycloheptanecarboxamide is unique due to its cycloheptane ring structure, which imparts different chemical and physical properties compared to its cyclohexane analogs.
Properties
CAS No. |
56471-46-6 |
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Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
N-ethyl-2-methyl-1-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C14H27NO/c1-5-15-13(16)14(11(2)3)10-8-6-7-9-12(14)4/h11-12H,5-10H2,1-4H3,(H,15,16) |
InChI Key |
UVRKUXJUOHSYTP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1(CCCCCC1C)C(C)C |
Origin of Product |
United States |
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